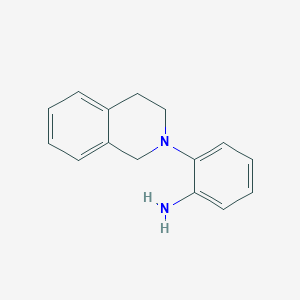

2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline

Description

Contextual Significance of Dihydroisoquinoline Systems in Contemporary Chemical Research

Dihydroisoquinoline systems, and their fully saturated tetrahydroisoquinoline (THIQ) counterparts, are considered "privileged scaffolds" in medicinal chemistry. This designation stems from their frequent appearance in the structures of natural products and synthetic molecules that exhibit a wide array of biological activities. These activities include potential applications as anticancer, antimicrobial, and neuroprotective agents. The rigid, yet three-dimensional, nature of the dihydroisoquinoline core allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets such as enzymes and receptors.

Overview of Structural Motifs Incorporating the 2-(3,4-Dihydroisoquinolin-2(1H)-yl)aniline Framework

The 2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline framework serves as a foundational structure for a variety of more complex molecules. Research has demonstrated the synthesis and characterization of several derivatives where this core is further functionalized.

For instance, a notable structural motif involves the attachment of an acetonitirle group at the alpha-position of the aniline (B41778) ring, as seen in 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile . researchgate.net This compound was synthesized through a modified Strecker reaction, highlighting a synthetic pathway to introduce complexity to the basic framework. researchgate.net

Another significant class of derivatives includes compounds where the dihydroisoquinoline-aniline scaffold is linked to other heterocyclic systems. An example of this is the development of potent and selective protein arginine methyltransferase 5 (PRMT5) inhibitors. In this context, the dihydroisoquinoline moiety is connected via a hydroxypropyl amide linker to a tetrahydroisoquinoline carboxamide, as exemplified by 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide . nih.gov

The following table provides an overview of some key compounds incorporating the 2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline framework and their fundamental properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline | C15H16N2 | 224.30 | 246247-91-6 |

| 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(trifluoromethyl)aniline | C16H15F3N2 | 292.30 | 175134-94-8 |

| 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile | C25H27N3 | 369.50 | Not specified |

Research Trajectories and Scope of Academic Inquiry into this Compound Class

Current research into the 2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline class of compounds is primarily focused on its potential applications in medicinal chemistry. The investigation into PRMT5 inhibitors is a prime example of this trajectory. PRMT5 is a validated target in oncology, and the discovery of potent and selective inhibitors is a significant area of research. nih.gov

One study detailed the design, synthesis, and biological evaluation of a series of N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)amide derivatives. nih.gov Among the synthesized compounds, one particular derivative demonstrated potent and selective PRMT5 inhibition with an IC50 of 8.5 nM. nih.gov This compound also exhibited significant anti-proliferative activity in a human leukemia cell line (MV4-11) with a GI50 of 18 nM and showed antitumor activity in a mouse xenograft model. nih.gov These findings underscore the therapeutic potential of this chemical scaffold.

The table below summarizes some of the detailed research findings for a key derivative.

| Compound Derivative | Target | In Vitro Activity (IC50) | Cellular Activity (GI50) | Key Findings |

| A specific 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide | PRMT5 | 8.5 nM | 18 nM (MV4-11 cells) | Potent and selective PRMT5 inhibitor with in vivo antitumor activity. nih.gov |

Furthermore, the synthesis of derivatives like 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile showcases the exploration of synthetic methodologies to expand the chemical space around this core structure. researchgate.net The modified Strecker synthesis employed in this case provides a versatile route for creating a library of analogs for further investigation. researchgate.net The characterization of such compounds using techniques like IR and NMR spectroscopy is crucial for confirming their structure and purity. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c16-14-7-3-4-8-15(14)17-10-9-12-5-1-2-6-13(12)11-17/h1-8H,9-11,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFSVLGXQUCGKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=CC=CC=C3N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3,4 Dihydroisoquinolin 2 1h Yl Aniline and Analogous Dihydroisoquinoline Derivatives

Strategies for the Construction of the 3,4-Dihydroisoquinoline (B110456) Nucleus

The formation of the 3,4-dihydroisoquinoline core is a critical first step in the synthesis of the target compound and its analogues. Various classical and modern synthetic methods have been developed to achieve this, each with its own advantages and substrate scope.

Utilization of 1,2,3,4-Tetrahydroisoquinoline (B50084) as a Key Precursor

One straightforward approach to obtaining 3,4-dihydroisoquinolines is through the dehydrogenation of the readily available 1,2,3,4-tetrahydroisoquinoline. This method offers a direct conversion to the desired imine functionality. A notable example is the selective dehydrogenation using elemental sulfur in a suitable solvent at elevated temperatures. This process provides a simple and efficient route to 3,4-dihydroisoquinoline in high purity and yield.

| Reactant | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| 1,2,3,4-Tetrahydroisoquinoline | Elemental Sulfur | Toluene | 50-150 | 3,4-Dihydroisoquinoline | High |

Multicomponent Reaction Approaches for Annulation and Derivatization

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. MCRs have been successfully employed for the synthesis of substituted 1,2,3,4-tetrahydroisoquinoline derivatives, which can then be further manipulated to yield dihydroisoquinolines. For instance, a one-pot synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives has been developed using a multicomponent reaction of 1-alkylpiperidin-4-one, malononitrile, and β-nitro styrene rsc.org. The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, Thorpe–Ziegler cyclization, and air-promoted dehydrogenation rsc.org.

Cyclization Reactions Leading to Dihydroisoquinoline Formation

Intramolecular cyclization reactions are the most common and versatile methods for the synthesis of the 3,4-dihydroisoquinoline nucleus. Two of the most prominent named reactions in this category are the Bischler-Napieralski and Pictet-Spengler reactions.

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline. rsc.org Dehydrating agents such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) are typically used to promote the reaction. The resulting dihydroisoquinoline can then be reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline if desired rsc.org.

The Pictet-Spengler reaction is another powerful method that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a 1,2,3,4-tetrahydroisoquinoline. This tetrahydroisoquinoline can then be oxidized to the 3,4-dihydroisoquinoline.

| Reaction Name | Starting Materials | Reagents/Conditions | Product |

| Bischler-Napieralski | β-Phenylethylamide | POCl₃ or P₂O₅, heat | 3,4-Dihydroisoquinoline |

| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl, TFA) | 1,2,3,4-Tetrahydroisoquinoline |

Regioselective Synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)aniline and Specific Analogues

Once the dihydroisoquinoline (or more commonly, the tetrahydroisoquinoline) nucleus is in hand, the next critical step is the regioselective introduction of the aniline (B41778) moiety at the N2 position. This is typically achieved through modern cross-coupling reactions.

Amination and Coupling Reactions at the N2 Position of Dihydroisoquinoline

The formation of the C-N bond between the nitrogen atom of the dihydroisoquinoline (or tetrahydroisoquinoline) and the aniline ring is a key transformation. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have proven to be highly effective for this purpose.

The Buchwald-Hartwig amination allows for the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgjk-sci.comacsgcipr.org This reaction is highly versatile and tolerates a wide range of functional groups on both coupling partners. For the synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline, 1,2,3,4-tetrahydroisoquinoline can be coupled with a suitable 2-haloaniline derivative. Microwave-assisted palladium-catalyzed coupling of 1,2,3,4-tetrahydroisoquinoline with (hetero)aryl iodides or bromides has been shown to proceed rapidly, often within minutes, to afford N-aryl 1,2,3,4-tetrahydroisoquinolines in good yields researchgate.net.

Another classical method for N-arylation is the Ullmann condensation , which involves the copper-catalyzed reaction of an amine with an aryl halide. While traditionally requiring harsh reaction conditions, modern modifications with the use of ligands have enabled these reactions to proceed under milder conditions organic-chemistry.orgmdpi.com.

| Coupling Reaction | Reactants | Catalyst System | Base | Product |

| Buchwald-Hartwig Amination | 1,2,3,4-Tetrahydroisoquinoline, 2-Haloaniline | Pd(0) or Pd(II) precursor, Phosphine ligand | Strong base (e.g., NaOtBu, Cs₂CO₃) | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)aniline |

| Ullmann Condensation | 1,2,3,4-Tetrahydroisoquinoline, 2-Haloaniline | Copper catalyst (e.g., CuI, Cu₂O), Ligand | Base (e.g., K₂CO₃, Cs₂CO₃) | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)aniline |

Introduction of Aniline Moieties onto Dihydroisoquinoline Scaffolds

A specific strategy for the synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolines involves a sequence starting from N-(2-bromobenzyl)anilines. thieme.dethieme-connect.com This approach involves a reductive amination/palladium-catalyzed ethoxyvinylation/reductive N-alkylation sequence thieme.de. Starting from readily available ortho-brominated aromatic aldehydes and primary aromatic amines, condensation under reductive conditions gives N-aryl 2-bromobenzylamines. The C-3/C-4 unit of the tetrahydroisoquinoline is then introduced using 2-ethoxyvinyl pinacolboronate via a Suzuki coupling. Finally, the crude ortho-ethoxyvinyl benzylamines are cyclized through an intramolecular reductive amination to yield the desired N-aryl-1,2,3,4-tetrahydroisoquinolines thieme-connect.com.

A related synthesis of 2-(2,3,3-trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines has been reported, which starts with the acylation of 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)anilines at the amino group. This is followed by reduction of the endocyclic C=N bond, N-alkylation, and finally hydrolysis to yield the target compound researchgate.net. This multi-step process highlights a different approach where the aniline moiety is present from an earlier stage.

Formation of Schiff's Bases Featuring Dihydroisoquinoline Substructures

Schiff bases, characterized by the azomethine (-HC=N-) group, are significant intermediates and target molecules in medicinal chemistry. The synthesis of Schiff bases incorporating a dihydroisoquinoline moiety typically involves the condensation reaction between a primary amine and an aldehyde or ketone. rjptonline.orgderpharmachemica.com This reaction is often catalyzed by the addition of a few drops of glacial acetic acid and proceeds under reflux conditions. rjptonline.org

A common route involves reacting a dihydroisoquinoline derivative bearing an aldehyde group with various aromatic amines. For instance, (E)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)benzylidene)-2,6-dimethylaniline can be synthesized from the corresponding aminobenzaldehyde and 2,6-dimethylaniline. rjptonline.org The reaction is typically carried out in ethanol and refluxed for several hours. rjptonline.org The resulting Schiff bases are often crystalline solids and can be purified by recrystallization from solvents like absolute ethanol. rjptonline.org The yields for such reactions are generally reported as moderate to excellent, ranging from 60% to over 86%. rjptonline.org

The general scheme for this synthesis is the condensation of a ketone or aldehyde with a primary amine, a reaction first reported by Hugo Schiff in 1864. rjptonline.org These compounds are noted for their wide range of biological activities. derpharmachemica.com

Table 1: Examples of Dihydroisoquinoline-Containing Schiff's Bases and Reaction Yields

| Starting Aldehyde | Starting Amine | Resulting Schiff's Base | Yield (%) |

|---|---|---|---|

| 2-(3,4-dihydroisoquinolin-2(1H)-yl)benzaldehyde | 2,6-dimethylaniline | (E)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)benzylidene)-2,6-dimethylaniline [4c] | 65.0 |

| 2-(3,4-dihydroisoquinolin-2(1H)-yl)benzaldehyde | Aniline | (E)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)benzylidene)aniline [4f] | 72.6 |

| 4-(3,4-dihydroisoquinolin-2(1H)-yl)benzaldehyde | 2,6-dimethylaniline | (E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)benzylidene)-2,6-dimethylaniline | 68.7 |

Data sourced from reference rjptonline.org.

Derivatization via Halogenation and Subsequent Functionalization

The strategic introduction of halogen atoms onto the dihydroisoquinoline scaffold serves as a powerful method for further molecular elaboration. Halogenated derivatives are valuable intermediates for cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

A metal-free and operationally simple protocol has been developed for the regioselective C5–H halogenation of 8-substituted quinoline (B57606) derivatives, a related heterocyclic system. rsc.org This method utilizes inexpensive trihaloisocyanuric acid as the halogen source and proceeds at room temperature under air, demonstrating high functional group tolerance. rsc.org While this specific protocol is for quinolines, the principles of direct C-H functionalization are increasingly applied to various heterocyclic systems.

In the context of isoquinoline (B145761) derivatives, functional groups can be transformed to enable subsequent reactions. For example, isoquinolone derivatives can be converted to triflate (OTf) pseudo-halogen derivatives. nih.gov These triflates are effective coupling partners in palladium-catalyzed reactions, such as the Suzuki reaction, enabling the formation of new carbon-carbon bonds with various aryl boronic acids. nih.gov This two-step sequence of converting a functional group to a leaving group like a triflate, followed by a cross-coupling reaction, is a key strategy for the functionalization of such heterocyclic cores. nih.gov

Synthesis of Heterocyclic Hybrids: Quinazoline (B50416) and Uracil Conjugates

Molecular hybridization, which combines two or more pharmacologically active scaffolds into a single molecule, is a prominent strategy in drug design. nih.gov Dihydroisoquinoline moieties have been successfully conjugated with other heterocyclic systems like quinazolines and uracils to create novel hybrid compounds.

Quinazoline Hybrids: The synthesis of quinazoline-containing hybrids can be achieved through various coupling strategies. For instance, quinazoline precursors containing a suitable functional group, such as a primary amine or a hydroxyl group, can be coupled with a dihydroisoquinoline derivative. nih.gov Standard amide coupling reactions, utilizing reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt) with a base like N,N-Diisopropylethylamine (DIPEA), can be employed to form an amide linkage between the two heterocyclic units. nih.gov Alternatively, Steglich esterification conditions (DCC, DMAP) can form an ester linkage. nih.gov The synthesis often begins with the construction of the quinazoline core, which can then be modified for coupling. researchgate.net

Uracil Conjugates: Uracil and its derivatives are fundamental components of nucleic acids and are frequently incorporated into therapeutic agents. asianpubs.orgactascientific.com The synthesis of uracil-dihydroisoquinoline hybrids would similarly involve preparing functionalized versions of each heterocycle that can be linked. Multicomponent reactions, such as the Biginelli reaction, are often used to synthesize the core pyrimidine structure of uracil and its analogs. chemijournal.com Once a uracil derivative with a reactive handle is prepared, it can be conjugated to a dihydroisoquinoline moiety using standard coupling chemistries.

Catalytic Systems and Optimized Reaction Parameters in Dihydroisoquinoline Synthesis

The efficiency and selectivity of dihydroisoquinoline synthesis are heavily reliant on the choice of catalytic systems and the precise control of reaction conditions. Transition metal catalysis, particularly with palladium and copper, plays a pivotal role, while factors such as oxidants, solvents, and temperature are critical for optimizing reaction outcomes.

Application of Palladium and Copper Catalysis

Palladium Catalysis: Palladium catalysts are extensively used for C-H activation and annulation reactions to construct the dihydroisoquinoline core. mdpi.com A common strategy involves the palladium-catalyzed reaction of N-methoxy benzamides with allenes or alkynes. mdpi.com The reaction mechanism is believed to initiate with the coordination of palladium(II) to the amide, followed by C-H activation to form a five-membered cyclopalladated intermediate. mdpi.com Subsequent insertion of the coupling partner and reductive elimination yields the final dihydroisoquinoline product and regenerates the active catalyst. mdpi.com Different palladium sources, such as Pd(OAc)₂, can be used, often in combination with co-catalysts or oxidants. rsc.org The use of directing groups on the starting materials is crucial for achieving high regioselectivity in these C-H functionalization reactions. rsc.orgnih.gov

Copper Catalysis: Copper-based catalytic systems offer a cost-effective and efficient alternative for synthesizing and functionalizing dihydroisoquinolines. tandfonline.com Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions can be employed to generate a 1,2,3-triazole intermediate, which then spontaneously decomposes to a ketenimine that undergoes intramolecular cyclization to form the 1,2-dihydroisoquinoline (B1215523) core. tandfonline.comtandfonline.com Copper catalysts, including CuBr₂, CuCl₂, and Cu(OAc)₂, are also effective for the aerobic oxidation of tetrahydroisoquinolines to dihydroisoquinolines and subsequently to isoquinolines. nih.gov In some cases, copper nanoparticles supported on materials like titania (CuNPs/TiO₂) have shown superior catalytic activity compared to commercial copper catalysts for cross-dehydrogenative coupling reactions. ua.esmatilda.science

Table 2: Comparison of Catalytic Systems in Dihydroisoquinoline Synthesis

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Pd(OAc)₂/Ag₂O/Cu(OTf)₂ | C-H Arylation | Utilizes heteroatom-guided electrophilic palladation for regioselective functionalization. rsc.org |

| Pd(II) with DIPEA | C-H Activation/Annulation | Forms a cyclopalladated intermediate; regioselectivity controlled by sterics. mdpi.com |

| CuBr₂ with Base | Aerobic Oxidation | Green method using air as the oxidant to convert THIQs to DHIQs. nih.gov |

| Copper Nanoparticles (CuNPs/TiO₂) | Cross-Dehydrogenative Coupling | High selectivity and good yields under aerobic conditions; outperforms commercial catalysts. ua.es |

Role of Oxidants (e.g., H₂O₂) in Reaction Efficacy

Oxidants are crucial components in many synthetic routes leading to dihydroisoquinolines, particularly in dehydrogenation and cross-dehydrogenative coupling (CDC) reactions. They facilitate the removal of hydrogen atoms, enabling the formation of new C-N or C-C bonds and the desired imine functionality of the dihydroisoquinoline ring.

A notable example is the use of air (O₂) as a clean and green oxidant in the copper-catalyzed oxidation of 1,2,3,4-tetrahydroisoquinolines (THIQs) to 3,4-dihydroisoquinolines (DHIQs). nih.gov This process avoids the use of hazardous and poisonous strong oxidants. nih.gov The reaction is typically performed in an open-air atmosphere, with a copper salt like CuBr₂ acting as the catalyst. nih.gov Similarly, copper-catalyzed CDC reactions to form functionalized dihydroisoquinolines are often conducted under aerobic conditions, where atmospheric oxygen serves as the terminal oxidant. ua.es While hydrogen peroxide (H₂O₂) is a powerful oxidant, its direct application in these specific syntheses is less commonly detailed than the use of molecular oxygen. However, H₂O₂ is used to desulfurize precursor molecules in some multi-step syntheses of related heterocyclic systems. researchgate.net The choice of oxidant is critical, as it can influence reaction rates, yields, and the formation of byproducts.

Solvent Effects and Temperature Control in Synthetic Protocols

The selection of an appropriate solvent and the careful control of reaction temperature are paramount for achieving high yields and purity in the synthesis of dihydroisoquinoline derivatives.

Solvent Effects: The polarity of the solvent can significantly influence reaction outcomes. In the synthesis of dihydroisoquinoline-containing Schiff bases, polar solvents like ethanol are commonly used to dissolve the reactants and facilitate the condensation reaction under reflux. rjptonline.org In some catalytic reactions, however, the presence of a solvent can be detrimental. For example, in the synthesis of dihydroindoloisoquinolines via copper-catalyzed CDC, solvent-free conditions at 70 °C were found to be optimal, with the incorporation of various solvents leading to a decrease in conversion. ua.es For palladium-catalyzed direct arylation reactions, more polar solvents were also found to be detrimental to the reaction. rsc.org

Temperature Control: Reaction temperature directly affects reaction kinetics and selectivity. Many synthetic procedures, such as the Bischler-Napieralski reaction, traditionally required high temperatures. organicreactions.org However, modern methods often aim for milder conditions. The copper-catalyzed aerobic oxidation of THIQs to DHIQs proceeds efficiently at room temperature (25 °C). nih.gov In contrast, the subsequent oxidation to fully aromatic isoquinolines may require elevated temperatures (45–80 °C). nih.gov For the CuNPs/TiO₂ catalyzed CDC reaction, 70 °C was identified as the optimal temperature, with lower or higher temperatures resulting in reduced conversion. ua.es Optimization of both solvent and temperature is therefore a critical step in developing any synthetic protocol for these compounds. researchgate.net

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the preparation of various heterocyclic compounds, including dihydroisoquinoline derivatives. researchgate.netnih.govresearchgate.netrsc.orgnih.gov This approach offers significant advantages over conventional heating methods, such as reduced reaction times, often from hours to minutes, and enhanced energy efficiency. nih.govnih.gov For the synthesis of N-aryl 1,2,3,4-tetrahydroisoquinolines, analogous to 2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline, microwave-assisted palladium-catalyzed Buchwald-Hartwig amination is a particularly effective strategy. researchgate.netnih.govorganic-chemistry.org

This methodology typically involves the cross-coupling of 1,2,3,4-tetrahydroisoquinoline with an aryl halide in the presence of a palladium catalyst and a suitable base. researchgate.net The use of microwave irradiation dramatically shortens the time required for the reaction to reach completion. For instance, the coupling of aryl iodides with 1,2,3,4-tetrahydroisoquinoline can be completed within 5 minutes, while less reactive aryl bromides may require up to 30 minutes. researchgate.net

Detailed research findings have demonstrated the efficiency of this method for a range of N-aryl 1,2,3,4-tetrahydroisoquinoline derivatives. The choice of catalyst, ligand, and solvent can be optimized to achieve high yields of the desired products. researchgate.net The following interactive data table summarizes the microwave-assisted synthesis of several N-aryl 1,2,3,4-tetrahydroisoquinoline derivatives, showcasing the reaction conditions and corresponding yields.

The data illustrates the rapid and high-yielding nature of microwave-assisted Buchwald-Hartwig amination for the synthesis of N-aryl 1,2,3,4-tetrahydroisoquinolines. researchgate.net This efficient synthetic route provides a valuable tool for accessing a diverse range of these compounds, including the parent compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline and its analogs.

Advanced Spectroscopic and Structural Elucidation of 2 3,4 Dihydroisoquinolin 2 1h Yl Aniline and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in the 2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline framework can be elucidated.

The ¹H NMR spectrum of 2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline is expected to show distinct signals corresponding to the protons of the tetrahydroisoquinoline and aniline (B41778) moieties. The aliphatic region should feature signals for the methylene (B1212753) protons at the C-1, C-3, and C-4 positions of the tetrahydroisoquinoline ring. The aromatic region would contain multiplets for the four protons on the fused benzene (B151609) ring of the isoquinoline (B145761) system and the four protons of the ortho-substituted aniline ring.

Detailed spectral data from a closely related analogue, 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile , provides insight into the typical chemical shifts and coupling patterns. researchgate.net In this analogue, the protons of the 3,4-dihydroisoquinoline (B110456) unit exhibit characteristic signals. For instance, the aromatic protons of the isoquinoline ring appear in the range of δ 7.20-6.90 ppm. The methylene protons at positions C-1' and C-3' typically appear as distinct signals, while the C-4' methylene protons also show a characteristic pattern. researchgate.net Data for aniline itself shows aromatic protons resonating at approximately δ 7.26 (t), 6.86 (t), and 6.76 (t) ppm in CDCl₃. rsc.org The substitution pattern in the target molecule would lead to a more complex splitting pattern for these aniline protons.

Table 1: ¹H NMR Spectral Data for 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile researchgate.net

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

|---|---|---|

| H-5', H-6' | 7.18 | m |

| H-7' | 7.10 | m |

| H-2, H-6 | 6.74 | d, J = 8.9 |

| H-8' | 6.74 | m |

| H-3, H-5 | 6.74 | d, J = 8.9 |

| H-1'a | 4.14 | d, J = 13.4 |

| H-1'b | 3.99 | d, J = 13.4 |

| H-3'a | 3.25 | m |

| H-3'b | 2.92 | m |

Note: Atom numbering corresponds to the specific analogue as reported in the source.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline, signals for the four distinct aliphatic carbons of the tetrahydroisoquinoline moiety are expected in the upfield region of the spectrum. The aromatic region would display signals for the quaternary and protonated carbons of both the isoquinoline and aniline rings. The chemical shifts of the aniline carbons are influenced by the amino group and the bulky tetrahydroisoquinoline substituent. For comparison, the carbon signals for aniline in CDCl₃ appear at δ 146.57 (C-1), 129.30 (C-3/5), 118.40 (C-4), and 115.12 (C-2/6) ppm. rsc.org

The analysis of analogues such as 2-(4-Bromophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid reveals characteristic shifts for the core structure, even with different substitution patterns. nih.gov In this case, the carbonyl carbon (C-1) appears around δ 163.0 ppm, while the aliphatic carbons (C-3 and C-4) are found near δ 64.0 and 49.1 ppm, respectively. nih.gov

Table 2: ¹³C NMR Spectral Data for 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile researchgate.net

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-4a' | 134.46 |

| C-8a' | 133.72 |

| C-2, C-6 | 129.28 |

| C-5' | 128.75 |

| C-4 | 126.68 |

| C-7' | 126.61 |

| C-6' | 126.06 |

| C-8' | 120.35 |

| C-1 | 117.76 |

| CN | 112.55 |

| C-3, C-5 | 53.03 |

| C-1' | 47.57 |

| C-3' | 40.72 |

| N(CH₃)₂ | 29.61 |

Note: Atom numbering corresponds to the specific analogue as reported in the source.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.

ESI-MS is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, allowing for the direct determination of the molecular weight. For 2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline, the expected [M+H]⁺ ion would have an m/z value of approximately 225.31. Analysis of the analogue 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile by ESI-MS revealed a significant fragment at m/z 159.5, corresponding to [M–C₉H₁₀N]⁺, which demonstrates a characteristic cleavage pattern. researchgate.net

Table 3: HR-MS (ESI) Data for Selected 3,4-Dihydroisoquinolin-1(2H)-one Analogues nih.gov

| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

|---|---|---|

| 2-(Naphthalen-2-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 394.1443 | 394.1444 |

| 2-([1,1'-Biphenyl]-4-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 420.1600 | 420.1602 |

X-ray Crystallography for Definitive Three-Dimensional Molecular Geometries

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details.

While a crystal structure for 2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline has not been reported in the surveyed literature, the structure of the analogue 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile has been determined. researchgate.net The analysis revealed that the 3,4-dihydroisoquinoline unit adopts a twisted half-chair conformation. researchgate.net Similarly, the crystal structure of bis(3,4-dihydroisoquinolin-2(1H)-yl)methanethione also shows the N-containing six-membered ring in a half-chair conformation, suggesting this is a common conformational feature for this ring system. researchgate.net This information provides a strong basis for predicting the solid-state conformation of the title compound.

Table 4: Crystallographic Data for 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.2197(9) |

| b (Å) | 6.4454(4) |

| c (Å) | 19.1092(13) |

| β (°) | 95.051(8) |

| Volume (ų) | 1621.90(19) |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a pivotal analytical technique for the identification of characteristic functional groups within a molecule. In the structural elucidation of 2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline and its analogues, IR spectroscopy provides direct evidence for the presence of key vibrational modes associated with its distinct structural components: the primary aniline amine, the tertiary amine within the tetrahydroisoquinoline (THIQ) core, the aromatic rings, and the aliphatic methylene groups.

The IR spectrum of 2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline is a composite of the absorptions from its aniline and tetrahydroisoquinoline moieties. The primary amino group (-NH₂) of the aniline ring gives rise to two characteristic N-H stretching vibrations, typically observed in the 3500-3300 cm⁻¹ region. These correspond to the asymmetric and symmetric stretching modes. For aniline itself, these peaks are found at approximately 3433 cm⁻¹ and 3355 cm⁻¹. researchgate.net Additionally, a significant N-H bending (scissoring) vibration for primary amines is expected in the 1650-1580 cm⁻¹ range. orgchemboulder.com

The aromatic C-H stretching vibrations for both the aniline and the fused benzene ring of the THIQ system are anticipated just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. libretexts.org In contrast, the aliphatic C-H stretching vibrations of the methylene (-CH₂) groups in the dihydroisoquinoline ring will appear just below 3000 cm⁻¹, generally in the 2960-2850 cm⁻¹ region. wpmucdn.com

The spectrum is also characterized by C-N stretching vibrations. The aryl C-N stretch from the aniline portion is expected to be strong and appear in the 1335-1250 cm⁻¹ region. orgchemboulder.commsu.edu The aliphatic C-N stretch of the tertiary amine within the THIQ ring system typically absorbs in the 1250–1020 cm⁻¹ range. orgchemboulder.com

Aromatic C=C ring stretching vibrations produce a series of characteristic sharp bands of variable intensity in the 1600-1450 cm⁻¹ region. libretexts.org A close analogue, 2-phenyl-1,2,3,4-tetrahydroisoquinoline (B50107), shows prominent bands at 1601 cm⁻¹ and 1500 cm⁻¹, which are characteristic of the aromatic ring skeletal vibrations. chemicalbook.com Strong absorptions corresponding to out-of-plane (OOP) C-H bending in the aromatic rings are also expected in the fingerprint region, typically between 900 and 675 cm⁻¹, and their specific positions can offer clues about the substitution pattern of the aromatic rings. libretexts.org For the ortho-substituted aniline ring and the 1,2-disubstituted benzene ring of the THIQ core, characteristic bands in this region are expected. For instance, 2-phenyl-1,2,3,4-tetrahydroisoquinoline exhibits strong bands at 752 cm⁻¹ and 695 cm⁻¹. chemicalbook.com

The detailed research findings for the characteristic IR absorptions of 2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline and its related structures are summarized in the table below.

Interactive Data Table: Characteristic IR Absorptions

| Wavenumber Range (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Notes |

| 3500-3300 | Medium | Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | Expect two distinct bands, typical for primary anilines. researchgate.netorgchemboulder.com |

| 3100-3000 | Medium-Weak | Aromatic C-H | C-H Stretch | Characteristic of the C-H bonds on both aromatic rings. libretexts.org |

| 2960-2850 | Medium | Aliphatic C-H | C-H Stretch | Arises from the -CH₂- groups in the tetrahydroisoquinoline ring. wpmucdn.com |

| 1650-1580 | Medium-Strong | Primary Amine (-NH₂) | N-H Bend (Scissoring) | A key indicator for the primary amino group. orgchemboulder.com |

| 1610-1580 | Medium-Weak | Aromatic Ring | C=C Stretch | Part of the series of aromatic ring skeletal vibrations. chemicalbook.com |

| 1520-1450 | Medium-Strong | Aromatic Ring | C=C Stretch | A strong and characteristic absorption for the benzene rings. chemicalbook.com |

| 1335-1250 | Strong | Aryl-Amine | C-N Stretch | Associated with the C-N bond of the aniline moiety. msu.edu |

| 1250-1020 | Medium | Alkyl-Amine | C-N Stretch | Attributed to the tertiary amine within the THIQ ring. orgchemboulder.com |

| 900-675 | Strong | Aromatic C-H | Out-of-Plane (OOP) Bend | Position is indicative of the aromatic substitution pattern. libretexts.org |

Computational Chemistry and Molecular Modeling in Research on Dihydroisoquinoline Based Compounds

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of ligands, such as dihydroisoquinoline derivatives, within the active site of a biological target, like an enzyme or a receptor.

Molecular docking simulations have been instrumental in elucidating the interactions between dihydroisoquinoline derivatives and various enzyme targets. For instance, in the quest for novel anti-HIV agents, docking studies have explored the binding of these compounds to the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 Reverse Transcriptase (RT). nih.govnih.govresearchgate.net These simulations reveal key interactions with amino acid residues crucial for inhibition, such as Lys101, Tyr181, and Tyr188, helping to rationalize the observed biological activity and guide the design of more potent inhibitors. scispace.com Similarly, 1,2-dihydroisoquinoline (B1215523) derivatives have been identified as potential HIV-1 integrase inhibitors, with docking studies showing strong interactions between the ligands and the metal ions in the enzyme's active site. nih.gov

In the context of neurodegenerative diseases, dihydroisoquinoline-based compounds have been investigated as inhibitors of Monoamine Oxidase B (MAO-B). nih.gov Docking studies have shown that these molecules can fit within the active site of MAO-B, forming interactions with key residues like Tyr398 and Tyr435, and the flavin adenine (B156593) dinucleotide (FAD) cofactor, which are essential for its catalytic activity. nih.govnih.gov The insights from these models help explain the competitive inhibition profile and selectivity of these compounds. nih.gov

The binding modes of related heterocyclic compounds with Butyrylcholinesterase (BuChE), a target for Alzheimer's disease, have also been explored. Although direct studies on dihydroisoquinolines are less common, research on structurally similar quinazoline (B50416) derivatives shows interactions with key residues in the BuChE active site, such as Trp82 and His438. nih.gov These findings provide a valuable framework for designing dihydroisoquinoline-based BuChE inhibitors.

Furthermore, computational methods have been employed to discover inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), an emerging cancer target. nih.govmdpi.com Molecular docking has been used to identify novel scaffolds, including those related to dihydroisoquinolines, that can bind to the PRMT5 active site. mdpi.comresearchgate.net These studies have revealed binding mechanisms, highlighting interactions that disrupt the protein's function and provide a basis for developing new anticancer therapies. mdpi.com

Table 1: Predicted Interactions of Dihydroisoquinoline Derivatives with Enzyme Active Sites

| Compound Class | Enzyme Target | Key Interacting Residues/Features | Predicted Binding Mode |

| 1,2-Dihydroisoquinolines | HIV-1 Integrase | Metal ions in the active site | Stabilization of the enzyme-inhibitor complex through metal coordination. nih.gov |

| N-malonyl-1,2-dihydroisoquinolines | MAO-B | Tyr398, Tyr435, FAD cofactor | Competitive binding within the substrate pocket, interacting with the FAD cofactor. nih.gov |

| Dihydroisoquinoline Scaffolds | PRMT5 | Hydrophobic pocket, hydrophilic regions | U-shaped embedding in the protein pocket, forming hydrogen bonds and π–π interactions. mdpi.com |

| Quinoline (B57606) Derivatives (related) | HIV-1 RT | Lys101, Tyr181, Tyr188 | Occupies the non-nucleoside inhibitor binding pocket, forming key hydrogen bonds. nih.govscispace.com |

Molecular docking is also crucial for predicting how dihydroisoquinoline derivatives interact with various receptors. The Dopamine (B1211576) D3 Receptor is a significant target for neurological and psychiatric disorders. nih.gov In silico screening and docking studies have been performed to identify novel D3 receptor ligands. nih.govmdpi.com These models predict that ligands can form crucial interactions, such as hydrogen bonds with aspartate residues and aromatic interactions with phenylalanine and histidine residues within the receptor's binding pocket, which are known to be critical for affinity and selectivity. researchgate.net

The interaction of related compounds with potassium channels, which are important targets for cardiovascular diseases, has also been investigated using computational models. mdpi.com While specific docking studies on "2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline" with potassium channels are not widely reported, research on analogous quinoline compounds as K+ channel blockers provides valuable insights. semanticscholar.org These studies suggest that interactions can involve charge-transfer from the channel to the blocker, highlighting the importance of the ligand's electronic properties in binding affinity. semanticscholar.org

Table 2: Predicted Interactions of Dihydroisoquinoline-Related Compounds with Receptors

| Compound Class | Receptor Target | Key Predicted Interactions | Significance of Interaction |

| General Dopamine Receptor Ligands | Dopamine D3 Receptor | Hydrogen bonds with Asp, π-π stacking with Phe, His residues. researchgate.net | Essential for high-affinity binding and receptor selectivity. nih.govresearchgate.net |

| Quinoline Analogues | Potassium Channels | Charge transfer interactions, electrostatic forces. semanticscholar.org | Influences blocking potency and drug-channel interaction strength. semanticscholar.org |

Theoretical Investigations of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at a molecular level. For dihydroisoquinoline-based compounds, theoretical studies, often employing Density Functional Theory (DFT), help elucidate the pathways of their synthesis. Key synthetic routes like the Bischler-Napieralski and Pictet-Spengler reactions are frequently used to construct the core dihydroisoquinoline scaffold. nih.govorganic-chemistry.org

Theoretical calculations can map the potential energy surface of these reactions, identifying transition states and intermediates. acs.org For example, in the Bischler-Napieralski reaction, calculations can clarify the energetics of the cyclization and dehydration steps, explaining how different substrates and reagents influence reaction outcomes. nih.gov Similarly, for the Pictet-Spengler condensation, computational models can detail the mechanism of iminium ion formation and the subsequent electrophilic cyclization. nih.gov These theoretical insights are invaluable for optimizing reaction conditions and designing novel synthetic strategies to access complex dihydroisoquinoline derivatives. organic-chemistry.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are computational modeling techniques used to correlate the chemical structure of compounds with their biological activity. imist.manih.gov These models are essential for predicting the activity of new dihydroisoquinoline derivatives and for understanding which structural features are key to their function. nih.gov

3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been applied to various series of isoquinoline (B145761) and quinoline derivatives. imist.marsc.org These models generate 3D contour maps that visualize how steric, electrostatic, and hydrophobic fields of a molecule influence its biological activity. imist.ma For example, a QSAR study on pyrimido-isoquinolin-quinones as antibacterial agents identified that specific steric and electronic properties were crucial for improving activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Such models have demonstrated good predictive power, with high correlation coefficients (r²) and cross-validated correlation coefficients (q²), making them reliable tools for designing new compounds. nih.gov

SAR studies, often complemented by the computational data from docking and QSAR, provide qualitative rules about how structural modifications affect activity. nih.govsigmaaldrich.com For instance, SAR analyses of dihydroisoquinolinone derivatives have shown that substitutions at specific positions on the aromatic rings can dramatically increase antiproliferative activity. nih.gov These predictive models are a cornerstone of modern medicinal chemistry, enabling a more directed and efficient search for lead compounds. mdpi.com

Table 3: Examples of QSAR Models for Dihydroisoquinoline-Related Compounds

| Compound Series | Biological Activity | QSAR Model | Statistical Parameters | Key Findings |

| Pyrimido-isoquinolin-quinones | Anti-MRSA | CoMFA/CoMSIA | r² = 0.938, r² = 0.895 nih.gov | Identified key steric and electronic properties for enhanced activity. nih.gov |

| 3,4-dihydroisoquinolin-1(2H)-ones | Antioomycete | CoMFA/CoMSIA | Good statistical reliability rsc.org | Revealed the necessity of a C4-carboxyl group for activity. rsc.org |

| Dequalinium Analogues (Quinoline) | K+ Channel Blockade | 2D-QSAR | r = 0.86 semanticscholar.org | Blocking potency correlates with the LUMO energy of the compound. semanticscholar.org |

Biological Activity Profiling and Structure Activity Relationship Studies of Dihydroisoquinoline Based Compounds in Vitro Focus

Anti-Cancer and Anti-Proliferative Activities (In Vitro)

Derivatives of the 3,4-dihydroisoquinoline (B110456) framework have been extensively investigated for their potential to combat cancer through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the direct suppression of cancer cell proliferation.

Protein Arginine Methyltransferases 5 (PRMT5) Inhibition

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in epigenetics, and its overactivity is linked to the progression of various cancers, including leukemia and lymphoma, making it an attractive therapeutic target. A series of N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)amide derivatives have been designed and synthesized as potent and selective PRMT5 inhibitors. nih.gov One notable compound from this series, compound 46 , demonstrated a half-maximal inhibitory concentration (IC50) of 8.5 nM against PRMT5, a potency comparable to the clinical trial candidate GSK-3326595 (IC50 = 5.5 nM). nih.gov

In another study, a novel series of 3,4-dihydroisoquinolin-1(2H)-one derivatives were designed using a scaffold hopping strategy. nih.gov Through systematic structure-activity relationship (SAR) studies, compound D3 emerged as a lead candidate with excellent PRMT5 inhibitory activity and potent anti-proliferative effects against the Z-138 mantle cell lymphoma line. nih.gov This compound was found to interact tightly with the PRMT5 enzyme, as confirmed by molecular docking, molecular dynamics simulations, and surface plasmon resonance (SPR) studies. nih.gov The high selectivity and potent enzymatic inhibition highlight the potential of the dihydroisoquinoline scaffold for developing novel epigenetic cancer therapies.

Table 1: In Vitro PRMT5 Inhibitory Activity of Dihydroisoquinoline Derivatives

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 46 | PRMT5 | 8.5 | nih.gov |

| GSK-3326595 (Reference) | PRMT5 | 5.5 | nih.gov |

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell growth and proliferation; its dysregulation is a hallmark of many cancers. While the quinazoline (B50416) core is a well-established scaffold for EGFR inhibitors, research has extended to related heterocyclic systems, including isoquinolines. researchgate.net Studies on 4-anilinoquinazolines have identified them as a potent class of EGFR inhibitors. nih.gov The strategic combination of the 4-anilinoquinazoline scaffold with an aryl urea moiety has led to the development of compounds with sub-micromolar inhibitory levels against EGFR. frontiersin.org

More directly related to the subject scaffold, a novel series of isoquinoline-tethered quinazoline derivatives were developed to achieve high selectivity for the human epidermal growth factor receptor 2 (HER2) over EGFR. rsc.org This research underscores the challenge and importance of achieving selectivity between these closely related receptors. While specific EGFR inhibition data for 2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline was not prominently featured in the reviewed literature, the activity of these related compounds suggests that the isoquinoline (B145761) and dihydroisoquinoline scaffolds are valuable for designing kinase inhibitors targeting the ErbB family of receptors. rsc.org

Table 2: In Vitro EGFR Inhibitory Activity of Related Quinazoline Derivatives

| Compound Class | Target | IC50 Range (nM) | Reference |

|---|---|---|---|

| 6-Arylureido-4-anilinoquinazolines | EGFR | 11.66 - 867.1 | frontiersin.org |

Cellular Anti-proliferative Effects in Specific Cancer Cell Lines

The ultimate test of an anti-cancer compound in vitro is its ability to halt the proliferation of cancer cells. Dihydroisoquinoline derivatives have demonstrated significant anti-proliferative effects across a range of human cancer cell lines.

MV4-11 (Acute Myeloid Leukemia): The potent PRMT5 inhibitor, compound 46 , which features a dihydroisoquinoline core, displayed pronounced anti-proliferative activity against the MV4-11 cell line, with a half-maximal growth inhibition (GI50) of 18 nM. nih.gov

MCF-7 (Breast Cancer): The anti-proliferative effects of tetrahydrobenzo[h]quinoline derivatives have been studied on MCF-7 human breast cancer cells. One synthesized compound reduced cell growth by 50% at concentrations of 10 µM and 7.5 µM after 24 and 48 hours, respectively. researchgate.net Other studies on related quinazolinone derivatives also showed potent cytotoxicity against MCF-7 cells. nih.gov

HepG2 (Hepatocellular Carcinoma): A ciprofloxacin chalcone hybrid demonstrated a time- and concentration-dependent reduction in the viability of HepG2 cells, with an IC50 of 22 µg/mL after 24 hours and 5.6 µg/mL after 48 hours. unimi.it Novel quinoline (B57606) sulfonamide derivatives also showed effective inhibitory activity against HepG-2 cells, with one compound, D13 , having an IC50 of 1.82 µM. semanticscholar.org

A549 (Lung Cancer): Tetrahydroquinolinone derivatives have been shown to exert an anti-proliferative effect on A549 lung cancer cells. amazonaws.com One derivative, 4a , exhibited an IC50 value of 11.33 ± 0.67 µM. amazonaws.com Additionally, certain 6-arylureido-4-anilinoquinazoline derivatives, structurally related to the dihydroisoquinoline scaffold, showed excellent antitumor activity against the A549 cell line, with compound 7i having an IC50 of 2.25 µM. frontiersin.org

PC-3 (Prostate Cancer): While specific data on 2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline against PC-3 cells is limited, the general class of quinoline derivatives has been investigated. For instance, (−)-gossypol inhibited the growth of PC-3 cells with an IC50 value of 4.74 μg/mL. nih.gov This indicates that prostate cancer cell lines are susceptible to compounds containing related heterocyclic systems.

SMMC-7721 (Hepatocellular Carcinoma): Studies have shown that various compounds can inhibit the proliferation of SMMC-7721 cells. For example, Oncostatin M strongly inhibited the growth of these cells in a dose-dependent manner. nih.gov While direct studies with the specific dihydroisoquinoline compound of interest are not detailed in the provided sources, the susceptibility of this cell line to anti-proliferative agents is well-documented.

Table 3: In Vitro Anti-Proliferative Activity of Dihydroisoquinoline and Related Derivatives

| Compound/Derivative | Cell Line | Cancer Type | IC50 / GI50 | Reference |

|---|---|---|---|---|

| Compound 46 | MV4-11 | Acute Myeloid Leukemia | 18 nM (GI50) | nih.gov |

| Tetrahydrobenzo[h]quinoline | MCF-7 | Breast Cancer | 10 µM (24h) | researchgate.net |

| Ciprofloxacin Chalcone Hybrid | HepG2 | Hepatocellular Carcinoma | 5.6 µg/mL (48h) | unimi.it |

| Compound 4a | A549 | Lung Cancer | 11.33 µM | amazonaws.com |

Poly (ADP-ribose) Polymerase (PARP) Inhibition

Poly (ADP-ribose) polymerase (PARP) is an enzyme crucial for DNA repair. Inhibiting PARP can lead to the death of cancer cells, particularly those with existing DNA repair defects, such as BRCA1/2 mutations. A novel 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold has been designed and explored for PARP inhibition. mdpi.com Through iterative synthesis and in vitro testing, researchers identified potent inhibitors based on this core structure. The lead compound, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one , emerged as a candidate for further development, demonstrating the utility of the dihydroisoquinolone core in targeting this key DNA repair enzyme. mdpi.com

Carbonic Anhydrase (CA) Inhibitory Activity

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and certain isoforms, such as CA IX and XII, are overexpressed in tumors and contribute to cancer progression. A class of 3,4-dihydroisoquinoline-2(1H)-sulfonamides has been identified as potent inhibitors of human (h) CA isoforms. nih.govresearchgate.net SAR studies revealed that small substituents at the C-1 position of the isoquinoline scaffold are crucial for controlling both inhibitory potency and selectivity. researchgate.net Certain derivatives displayed potent, nanomolar-level inhibition of the tumor-associated hCA IX and hCA XIV isoforms, while showing lower affinity for the ubiquitous, cytosolic isoforms hCA I and II, indicating a desirable selectivity profile for anti-cancer applications. nih.govnih.govresearchgate.net

Table 4: In Vitro Carbonic Anhydrase Inhibitory Activity of Dihydroisoquinoline-2(1H)-sulfonamides

| Isoform Target | Activity | Note | Reference |

|---|---|---|---|

| hCA IX | Potent inhibition (nanomolar) | Tumor-associated isoform | nih.govresearchgate.net |

| hCA XIV | Potent inhibition (nanomolar) | Transmembrane isoform | nih.govresearchgate.net |

| hCA II | Low affinity | Ubiquitous cytosolic isoform | nih.govresearchgate.net |

Anti-Viral Activities (In Vitro)

The isoquinoline and dihydroisoquinoline scaffolds are also being explored for their potential to combat viral infections. Research has demonstrated that derivatives of these structures can inhibit the replication of various viruses in vitro.

For instance, novel tetrahydroisoquinoline-based heterocyclic compounds have been developed and tested for their activity against SARS-CoV-2. One promising candidate, trans-1 , effectively inhibited infection by the WIV-04 and Delta strains of SARS-CoV-2 in Vero E6 cells with a half-maximal effective concentration (EC50) of 3.15 µM. nih.gov This compound also inhibited the SARS-CoV-2 Delta variant in human lung (Calu-3) cells with an EC50 of 2.78 µM. nih.gov

In the context of influenza, an isoquinolone compound was identified from a high-throughput screening with EC50 values between 0.2 and 0.6 µM against both influenza A and B viruses. nih.gov Although this initial hit had cytotoxic effects, subsequent synthesis of derivatives led to the discovery of a less toxic agent, compound 21 , which had EC50 values ranging from 9.9 to 18.5 µM but a much-improved cytotoxicity profile (CC50 > 300 µM). nih.gov This compound was found to target the viral polymerase activity, indicating a specific mechanism of action. nih.gov These findings highlight the versatility of the isoquinoline and its reduced forms as core structures for the development of novel antiviral agents.

Table 5: In Vitro Anti-Viral Activity of Dihydroisoquinoline and Related Derivatives

| Compound | Virus | Cell Line | EC50 | Reference |

|---|---|---|---|---|

| trans-1 | SARS-CoV-2 (Delta) | Calu-3 | 2.78 µM | nih.gov |

| trans-1 | SARS-CoV-2 (WIV-04) | Vero E6 | 3.15 µM | nih.gov |

Human Immunodeficiency Virus Type 1 Reverse Transcriptase (HIV-1 RT) Inhibition

The isoquinoline framework is a key structural motif in the development of various therapeutic agents. In the context of antiviral research, derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) have been investigated for their ability to inhibit HIV-1 Reverse Transcriptase (RT), an enzyme critical for the replication of the human immunodeficiency virus.

In a notable study, two series of THIQ analogs were synthesized and assessed for their in vitro inhibitory effects on HIV-1 RT. The results were promising, with eight of the thirty derivatives demonstrating greater than 50% inhibition of the enzyme at a concentration of 100 µM. Among these, two compounds stood out, exhibiting inhibition rates of 74.82% and 72.58%. Further investigations into other THIQ derivatives identified an additional five compounds that also surpassed the 50% inhibition threshold at the same concentration. These findings underscore the potential of the isoquinoline scaffold as a basis for the design of novel HIV-1 RT inhibitors.

| Compound Type | Concentration (µM) | Number of Active Analogs (>50% Inhibition) | Range of % Inhibition |

|---|---|---|---|

| Series 1 & 2 THIQ Analogs | 100 | 8 | >50% (up to 74.82%) |

| Other THIQ Derivatives | 100 | 5 | >50% |

Activity Against Influenza Viruses

The search for new anti-influenza agents has led to the investigation of isoquinolone derivatives, which are structurally related to dihydroisoquinolines but contain a carbonyl group in their heterocyclic ring. A high-throughput screening identified an isoquinolone compound with potent in vitro activity against both influenza A and B viruses, with 50% effective concentrations (EC₅₀) ranging from 0.2 to 0.6 µM. uts.edu.aunih.gov However, this initial hit compound displayed considerable cytotoxicity. uts.edu.aunih.gov

Subsequent chemical modifications, involving the synthesis of 22 derivatives, led to the development of a compound with a significantly improved safety profile, evidenced by a 50% cytotoxic concentration (CC₅₀) greater than 300 µM. uts.edu.aunih.gov This optimized derivative maintained anti-influenza activity, albeit with higher EC₅₀ values between 9.9 and 18.5 µM. uts.edu.aunih.gov The antiviral mechanism of these isoquinolone derivatives was identified as the inhibition of the viral polymerase. uts.edu.aunih.gov Additionally, studies on natural isoquinoline alkaloids, such as (-)-thalimonine and its N-oxide isolated from Thalictrum species, have also shown significant inhibition of influenza virus reproduction in vitro. nih.gov

| Compound | Target Viruses | EC₅₀ (µM) | CC₅₀ (µM) |

|---|---|---|---|

| Initial Hit (Compound 1) | Influenza A & B | 0.2 - 0.6 | 39.0 |

| Optimized Derivative (Compound 21) | Influenza A & B | 9.9 - 18.5 | >300 |

Evaluation Against Plant Viruses (e.g., Cucumber Mosaic Virus)

Specific data on the in vitro efficacy of dihydroisoquinoline-based compounds against plant viruses, such as the Cucumber Mosaic Virus (CMV), is not prominent in the reviewed literature. The development of antiviral agents for agricultural use has often centered on different chemical classes. For instance, novel 1,4-pentadien-3-one derivatives incorporating a 4-thioquinazoline moiety have demonstrated significant in vivo antiviral activity against both Tobacco Mosaic Virus (TMV) and CMV. nih.gov One derivative, in particular, showed a curative effect against CMV with an EC₅₀ of 365.5 µg/mL, outperforming the commercial antiviral agent ningnanmycin. nih.gov Other research avenues have explored the potential of essential oils in controlling CMV. mdpi.comnih.gov

Inhibition of Human Pathogenic Viruses (e.g., Hepatitis C Virus, Japanese Encephalitis Virus)

There is a lack of direct scientific reports on the in vitro inhibitory activity of 2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline or its close analogs against human pathogenic viruses like Hepatitis C Virus (HCV) and Japanese Encephalitis Virus (JEV). The quest for effective treatments for these viral infections has led to the exploration of a diverse array of chemical structures. In the case of JEV, natural products, including the isoquinoline alkaloid berbamine, are being investigated as potential antiviral therapies, with berbamine showing a promising therapeutic window and a 75% survival rate in a murine model of JEV infection. nih.gov

Anti-Microbial Activities (In Vitro)

Anti-bacterial Spectrum Against Gram-Negative and Gram-Positive Strains

Dihydroisoquinoline derivatives have been synthesized and evaluated for their antibacterial properties. A study focusing on tricyclic isoquinoline compounds derived from 1-methyl-3,4-dihydroisoquinolines found that these molecules exhibited activity primarily against Gram-positive bacteria. uts.edu.auuts.edu.aumdpi.comscilit.com Specifically, two compounds were effective against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) of 16 µg/mL and 32 µg/mL. uts.edu.auuts.edu.aumdpi.com In contrast, these compounds did not show any inhibitory effect against the Gram-negative bacterium Escherichia coli. uts.edu.au Another related class of compounds, dihydroisocoumarins, has also shown selective antibacterial action against Gram-positive bacteria like S. aureus. mdpi.com

Information regarding the activity of dihydroisoquinoline-based compounds against the phytopathogenic bacteria Xanthomonas spp. and Ralstonia solanacearum is not available in the reviewed literature. Current research for controlling these plant pathogens is focused on other types of molecules, including allicin-inspired disulfide derivatives for Xanthomonas mdpi.com and coumarins or essential oils for Ralstonia solanacearum. lnppswu.comredalyc.orgnih.govmdpi.commdpi.com

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 8d | Staphylococcus aureus | 16 |

| 8f | Staphylococcus aureus | 32 |

| 8d, 8f | Escherichia coli | No activity observed |

Anti-fungal Spectrum Against Fungal Pathogens

The potential of isoquinoline derivatives as antifungal agents for plant protection has been an active area of research. jlu.edu.cnresearchgate.net In vitro studies of newly synthesized 3-aryl-isoquinoline derivatives have demonstrated excellent antifungal activity against a panel of plant pathogenic fungi at a concentration of 50 mg/L. researchgate.net One of these compounds achieved an 88.2% inhibition rate against Alternaria alternata. researchgate.net Another isoquinoline derivative was found to have an EC₅₀ value of 2.375 mg/L against the same fungus. researchgate.net

In studies targeting Fusarium species, a novel isoquinoline derivative containing a diphenyl ether fragment showed an impressive 83.3% inhibition of Fusarium graminearum growth, surpassing the activity of both the natural alkaloid sanguinarine and the conventional fungicide chlorothalonil. jlu.edu.cn While specific data for dihydroisoquinoline activity against Curvularia lunata is not available, this pathogen is a target for other classes of natural and synthetic antifungal compounds. mdpi.comfrontiersin.orgresearchgate.net

| Compound Type | Fungal Pathogen | Concentration (mg/L) | Inhibition Rate (%) | EC₅₀ (mg/L) |

|---|---|---|---|---|

| 3-Aryl-isoquinoline (9f) | Alternaria alternata | 50 | 88.2 | - |

| Isoquinoline Derivative (A13) | Alternaria alternata | - | - | 2.375 |

| Diphenyl ether-spliced isoquinoline (Il) | Fusarium graminearum | 50 | 83.3 | - |

Neuropharmacological Activities (In Vitro)

The dihydroisoquinoline core has been identified as a versatile pharmacophore for targeting a range of neurological pathways. The following sections detail the in vitro neuropharmacological activities of compounds based on this scaffold.

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolic degradation of monoamine neurotransmitters and are significant targets in the treatment of neurodegenerative diseases and depression nih.govpreprints.org. Dihydroisoquinoline derivatives have been investigated for their potential to inhibit these enzymes.

While direct studies on 2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline are not extensively documented, research on structurally related 3,4-dihydro-2(1H)-quinolinone derivatives has revealed potent and selective MAO-B inhibition. nih.gov For instance, certain C7-substituted 3,4-dihydro-2(1H)-quinolinones exhibit IC50 values in the nanomolar range for MAO-B, with high selectivity over MAO-A. nih.gov A key finding from structure-activity relationship studies is that a benzyloxy substituent at the C7 position of the quinolinone scaffold is more favorable for potent MAO-B inhibition compared to phenylethoxy or phenylpropoxy groups at the same position. nih.gov The most potent compound in one such study, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, displayed an IC50 value of 2.9 nM for MAO-B with a 2750-fold selectivity over MAO-A. nih.gov

Similarly, other heterocyclic scaffolds have been explored for MAO inhibition. For example, a series of 2-thiazolyl hydrazone derivatives showed potent and selective MAO-B inhibition. researchgate.net In another study, thiosemicarbazone derivatives bearing benzofuran/benzothiophene moieties were identified as highly effective and selective MAO-B inhibitors, with IC50 values in the low nanomolar range. mdpi.com These findings suggest that the aromatic and heterocyclic portions of these molecules play a critical role in their interaction with the active site of MAO enzymes.

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|

| 7-(3-Bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone | >8000 | 0.0029 | >2750 |

| Benzofuran-thiosemicarbazone derivative (2b) | >10 | 0.042 | >238 |

| Benzothiophene-thiosemicarbazone derivative (2h) | >10 | 0.056 | >178 |

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are cornerstone therapies for Alzheimer's disease, aiming to increase acetylcholine levels in the brain. mdpi.com The dihydroisoquinoline scaffold has been incorporated into molecules designed to target these enzymes.

Studies on 2,3-dihydroquinazolin-4(1H)-one derivatives, which share some structural similarities with the dihydroisoquinoline core, have demonstrated significant inhibitory activity against both AChE and BChE. nih.govnih.govresearchgate.net For example, certain derivatives have shown dual inhibition with IC50 values in the low micromolar range, with some compounds exhibiting selectivity for AChE. nih.gov Kinetic studies have revealed that these compounds can act as non-competitive or mixed-type inhibitors, suggesting binding to both the catalytic and peripheral anionic sites of the enzymes. nih.gov

Structure-activity relationship analyses of quinoline-based cholinesterase inhibitors have highlighted the importance of specific substituents on the aromatic ring for inhibitory potency. arabjchem.org For instance, the position and nature of electron-withdrawing groups can significantly influence activity. arabjchem.org Furthermore, studies on 9-amino-1,2,3,4-tetrahydroacridine derivatives, another class of cholinesterase inhibitors, have shown that steric and electronic effects of substituents on the acridine nucleus are critical for potent AChE inhibition. nih.gov

| Compound Class | Target Enzyme | IC50 Range (µM) |

|---|---|---|

| 2,3-Dihydroquinazolin-4(1H)-one derivatives | AChE | 1.6 - 20.5 |

| 2,3-Dihydroquinazolin-4(1H)-one derivatives | BChE | 3.7 - 25.3 |

| Quinoline-thiosemicarbazone derivatives | AChE | 0.12 - 60.9 |

Voltage-gated potassium channels of the KCNQ family, particularly KCNQ2/3 heteromers, are crucial for regulating neuronal excitability, and their activation is a therapeutic strategy for epilepsy. nih.govnih.govelifesciences.orgnih.gov While direct evidence for the activation of KCNQ2/3 channels by 2-(3,4-dihydroisoquinolin-2(1H)-yl)aniline is lacking, the broader class of neuronal potassium channel openers includes compounds with diverse chemical structures.

The prototypical KCNQ channel activator, retigabine, features a central aniline (B41778) ring, which is also present in the subject compound. Structure-activity relationship studies on retigabine analogs have led to the development of more potent and selective KCNQ2/3 activators. nih.gov For example, the introduction of a trifluoromethyl group on the benzylamine moiety and a fluorine atom on the aniline ring of a retigabine analog resulted in a compound with over 15 times greater potency and enhanced selectivity for KCNQ2/3 channels. nih.gov Another selective KCNQ2/3 activator, ICA-27243, belongs to a different chemical class, N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide, and has been shown to cause a hyperpolarizing shift in the voltage-dependence of channel activation. nih.gov

These findings underscore the importance of specific electronic and steric features in the design of KCNQ2/3 activators. Although no direct link has been established for dihydroisoquinoline derivatives, the presence of an aniline moiety in the subject compound suggests a potential area for future investigation.

| Compound | Target | Activity | EC50 (µM) |

|---|---|---|---|

| Retigabine Analog (RL648_81) | KCNQ2/3 | Activator | - |

| ICA-27243 | KCNQ2/3 | Activator | 0.4 |

The dopamine (B1211576) D3 receptor (D3R) is a key target for the treatment of various neuropsychiatric disorders, and achieving selectivity over the closely related D2 receptor is a major goal in drug development. frontiersin.org The tetrahydroisoquinoline scaffold, a reduced form of dihydroisoquinoline, has been extensively utilized in the design of potent and selective D3R ligands. nih.govnih.gov

A series of analogs featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol as a core "head" group displayed strong affinity for D3R with excellent selectivity over D1R and D2R. nih.gov Docking studies suggest that the arylamide "tail" of these molecules interacts with the secondary binding pocket of the D3R, contributing to their high affinity and selectivity. nih.gov In another study, a tetrahydroisoquinoline derivative was identified as a lead with low clearance in rats, and further optimization led to a compound with high D3R affinity (pKi of 8.4) and 150-fold selectivity over the D2 receptor. nih.gov

The structure-activity relationships of these tetrahydroisoquinoline-based D3R ligands indicate that the nature of the arylamide portion and substituents on the tetrahydroisoquinoline ring are critical for achieving high affinity and selectivity. These findings provide a strong rationale for exploring dihydroisoquinoline-based structures as potential D3R ligands.

| Compound Class | Target | Affinity (Ki/pKi) | D2R/D3R Selectivity |

|---|---|---|---|

| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivatives | D3R | Ki = 2.7 nM | ~300-fold |

| Tetrahydroisoquinoline derivative (31) | D3R | pKi = 8.4 | 150-fold |

The search for novel anticonvulsant agents with improved efficacy and safety profiles is an ongoing effort in medicinal chemistry. mdpi.com The isoquinoline and related heterocyclic systems have been investigated for their potential in this area.

Studies on N-(tetrahydroisoquinolinyl)-2-methoxybenzamides, identified through high-throughput screening, have yielded compounds with high affinity for a novel binding site and significant anticonvulsant activity in animal models. nih.govnih.gov This indicates that the tetrahydroisoquinoline moiety can serve as a valuable scaffold for the development of new anticonvulsants.

Furthermore, research on 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines has demonstrated their potential as anticonvulsant agents in various in vivo models. mdpi.com The structure-activity relationship of these compounds suggests that the nature of the aryl substituent at the 1-position plays a crucial role in their anticonvulsant efficacy. mdpi.com While these studies focus on the tetrahydroisoquinoline core, they provide a strong basis for investigating the anticonvulsant potential of dihydroisoquinoline derivatives in in vitro models of epilepsy.

Modulation of Multidrug Resistance (MDR) Mechanisms (In Vitro)

Multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), is a major obstacle in cancer chemotherapy. dovepress.com There is significant interest in developing MDR modulators that can reverse this resistance. The tetrahydroisoquinoline scaffold has emerged as a promising template for the design of such agents. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net

Several studies have explored tetrahydroisoquinoline derivatives as potent P-gp modulators. For example, a 6,7-dimethoxy-1-(3,4-dimethoxy)benzyl-2-(N-n-octyl-N'-cyano)guanyl-1,2,3,4-tetrahydroisoquinoline was identified as a potent MDR reversal agent with activity comparable to the reference compound verapamil. nih.gov Structure-activity relationship studies on 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives revealed that the linker length and flexibility between the tetrahydroisoquinoline core and another aromatic moiety are critical for enhancing P-gp affinity, with some derivatives exhibiting IC50 values in the nanomolar range. researchgate.net

Furthermore, the bioisosteric replacement and conformational flexibility of tetrahydroisoquinoline derivatives have been investigated to improve potency and selectivity towards P-gp. nih.gov These studies have highlighted key structural features necessary for effective P-gp modulation, providing a solid foundation for the design of new MDR reversal agents based on the dihydroisoquinoline scaffold.

| Compound Class | Target | Activity | Potency (IC50/EC50) |

|---|---|---|---|

| Tetrahydroisoquinoline-cycanoguanidine derivative (7) | P-gp | MDR Reversal | Comparable to Verapamil |

| 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivative (3h) | P-gp | P-gp Modulator | 70 nM |

Inhibition of ATP-Binding Cassette (ABC) Transporters (e.g., P-glycoprotein/P-gp, Multidrug Resistance-associated Protein 1/MRP1, Breast Cancer Resistance Protein/BCRP)

Multidrug resistance (MDR) poses a significant challenge in cancer chemotherapy, often leading to treatment failure. core.ac.uk A primary cause of MDR is the overexpression of ATP-Binding Cassette (ABC) transporters, a family of membrane proteins that actively extrude a wide array of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. core.ac.uknih.gov Key members of this family implicated in MDR include P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2). nih.govsmu.edu These transporters can be co-expressed in many resistant cancer cells, and their broad substrate specificity contributes to cross-resistance against various chemotherapeutic agents. nih.gov